molecular formula C16H14FNO2 B3100027 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1359410-68-6

4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B3100027
CAS No.: 1359410-68-6
M. Wt: 271.29
InChI Key: ZJHNFQOFHIQYCR-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a benzoxazepine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate ortho-substituted aniline derivative and a carbonyl compound.

    Introduction of the Fluoro and Methyl Groups:

    Final Assembly: The final step involves coupling the substituted phenyl ring with the benzoxazepine core under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 4-(3-bromo-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 4-(3-fluoro-4-ethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

The presence of the fluorine atom in 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one imparts unique electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-6-7-13(8-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHNFQOFHIQYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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